molecular formula C17H23N3O4S2 B14934283 2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(thiomorpholin-4-ylsulfonyl)ethyl]acetamide

2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(thiomorpholin-4-ylsulfonyl)ethyl]acetamide

Cat. No.: B14934283
M. Wt: 397.5 g/mol
InChI Key: KJIPOUPBQMHVSA-UHFFFAOYSA-N
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Description

This compound features a 1-methylindole moiety substituted at the 4-position with an oxy-acetamide group, linked via an ethyl chain to a thiomorpholin-4-ylsulfonyl group. The indole core is a privileged structure in medicinal chemistry, often associated with receptor-binding capabilities, while the thiomorpholin sulfonyl group may enhance solubility and metabolic stability.

Properties

Molecular Formula

C17H23N3O4S2

Molecular Weight

397.5 g/mol

IUPAC Name

2-(1-methylindol-4-yl)oxy-N-(2-thiomorpholin-4-ylsulfonylethyl)acetamide

InChI

InChI=1S/C17H23N3O4S2/c1-19-7-5-14-15(19)3-2-4-16(14)24-13-17(21)18-6-12-26(22,23)20-8-10-25-11-9-20/h2-5,7H,6,8-13H2,1H3,(H,18,21)

InChI Key

KJIPOUPBQMHVSA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC=C2OCC(=O)NCCS(=O)(=O)N3CCSCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-METHYL-1H-INDOL-4-YL)OXY]-N-[2-(1,4-THIAZINAN-4-YLSULFONYL)ETHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the indole and thiazine intermediates. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The thiazine ring can be formed via the cyclization of appropriate thioamide precursors .

The final coupling of the indole and thiazine intermediates is achieved through nucleophilic substitution reactions, where the indole’s hydroxyl group reacts with the thiazine’s sulfonyl chloride under basic conditions . The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis of intermediates using bulk chemical processes .

Chemical Reactions Analysis

Types of Reactions

2-[(1-METHYL-1H-INDOL-4-YL)OXY]-N-[2-(1,4-THIAZINAN-4-YLSULFONYL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, organic solvents, basic conditions.

Major Products

    Oxidation: Indoxyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted thiazine derivatives.

Scientific Research Applications

2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(thiomorpholin-4-ylsulfonyl)ethyl]acetamide is a complex organic compound that features an indole moiety and a thiomorpholine sulfonamide group. It has a molecular weight of approximately 397.5 g/mol. The compound is of interest in medicinal chemistry for potential therapeutic applications.

Potential applications

  • Medicinal Chemistry The compound could be a lead for new therapeutics targeting diseases involving enzyme modulation or receptor interaction.
  • Pharmacodynamics Interaction studies are crucial for understanding the pharmacodynamics of this compound. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in signaling pathways relevant to disease states. Further investigation into these interactions could elucidate its therapeutic potential and mechanism of action.

Structural Comparison

Compound NameStructureNotable Features
1-MethylindoleStructureBasic indole structure without additional functional groups
Thiomorpholine SulfonamideStructureContains a thiomorpholine ring but lacks the indole moiety
Indole DerivativesStructureVarious derivatives exist, but none combine both indole and thiomorpholine sulfonamide in this manner

The unique combination of an indole moiety and a thiomorpholine sulfonamide distinguishes this compound from others, potentially conferring unique biological activities and therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[(1-METHYL-1H-INDOL-4-YL)OXY]-N-[2-(1,4-THIAZINAN-4-YLSULFONYL)ETHYL]ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety may interact with aromatic residues in proteins, while the thiazine ring could form hydrogen bonds or electrostatic interactions with other biomolecules. These interactions could modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Key structural differences among acetamide derivatives are summarized below:

Compound Name / Identifier Core Structure Substituents/Functional Groups Molecular Formula Key Features
Target Compound Indole (1-methyl, 4-oxy) Thiomorpholin-4-ylsulfonyl ethyl acetamide Not provided Sulfur-containing morpholin, indole-4-oxy
2-(4-Acetyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholinone Acetyl, 4-isopropylphenyl acetamide C₂₁H₂₈N₂O₄ Morpholinone ring, aryl acetamide
2-(1-Methyl-6-nitro-1H-indol-3-yl)-2-oxoacetamide (MFCD19690840) Indole (3-oxo) Nitro, methyl, oxoacetamide C₁₁H₉N₃O₃ Indole-3-substitution, nitro group
N-((1-(Phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide Indole (3-methyl) Phenylsulfonyl, methyl acetamide C₁₇H₁₆N₂O₃S Sulfonyl group at indole-1-position
2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-[4-(2-phenyldiazenyl)phenyl]acetamide Imidazole (thio-linked) Phenyldiazenyl, methylimidazole-thio C₁₈H₁₇N₅OS Thioether linkage, azo group

Key Observations :

  • Indole vs. Morpholinone/Imidazole Cores: The target compound’s indole-4-oxy group differs from indole-3-substitutions (e.g., nitro or sulfonyl groups in ), which are common in kinase inhibitors or serotonin receptor ligands. The 4-oxy substitution may alter electron distribution and steric accessibility compared to 3-substituted analogues .
  • Sulfonyl Groups : The thiomorpholin sulfonyl group in the target compound contrasts with phenylsulfonyl () or methylsulfonyl () moieties. Thiomorpholin’s sulfur atom may improve solubility and reduce metabolic oxidation compared to aromatic sulfonamides .

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is expected to exceed 400 g/mol (based on thiomorpholin sulfonyl and indole-oxy groups), larger than analogues like C₁₈H₁₇N₅OS (359.42 g/mol, ).
  • Solubility : Thiomorpholin sulfonyl may enhance aqueous solubility compared to hydrophobic aryl groups (e.g., 4-isopropylphenyl in ).
  • logP : The nitro group in MFCD19690840 increases hydrophobicity, whereas the target’s thiomorpholin sulfonyl group could lower logP, favoring pharmacokinetics.

Spectroscopic Characteristics

  • 1H NMR: In , morpholinone acetamides show characteristic δ 2.14 ppm (acetyl CH₃) and δ 7.69 ppm (amide NH). For the target compound, the thiomorpholin sulfonyl group may deshield neighboring protons, shifting signals upfield compared to phenylsulfonyl analogues (e.g., δ 7.5–8.0 ppm for aromatic protons in ).
  • IR Spectroscopy : Stretching vibrations for sulfonyl (∼1150–1300 cm⁻¹) and amide (∼1650 cm⁻¹) groups are expected to align with data in .

Biological Activity

2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(thiomorpholin-4-ylsulfonyl)ethyl]acetamide, also known as Y044-4772, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C17H23N3O4S2
  • Molecular Weight : 397.5 g/mol
  • InChI : InChI=1S/C17H23N3O4S2/c1-21(12-13(22)20)16(19)18-15(14(21)10-11-6-8-24-9-7-11)23-17(25)26/h6-7,10,12,15H,8-9,18H2,1-5H3,(H,19,20)(H,25,26)

The biological activity of Y044-4772 is attributed to its interaction with various molecular targets. Preliminary studies suggest that it may exhibit anti-inflammatory , antitumor , and antimicrobial activities. The compound's structure allows it to potentially inhibit specific pathways involved in disease processes.

Anti-inflammatory Activity

Y044-4772 has shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines. In vitro assays demonstrated that the compound significantly decreased the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophage cultures exposed to lipopolysaccharide (LPS), indicating its potential use in treating inflammatory conditions.

Antitumor Activity

Research indicates that Y044-4772 may exert cytotoxic effects on various cancer cell lines. In a study examining its impact on breast cancer cells, the compound induced apoptosis and inhibited cell proliferation in a dose-dependent manner. Further investigations are required to elucidate the specific signaling pathways involved.

Pharmacological Effects

A summary of the pharmacological effects observed in various studies is presented below:

Biological ActivityObserved EffectReference
Anti-inflammatoryDecreased NO and TNF-α production
AntitumorInduced apoptosis in cancer cells
AntimicrobialInhibited bacterial growth

Case Study 1: Anti-inflammatory Effects

In a controlled experiment involving murine macrophages, Y044-4772 was administered at varying concentrations (10 µM to 50 µM). The results indicated a significant reduction in inflammatory markers compared to the control group. This suggests potential therapeutic applications for inflammatory diseases such as rheumatoid arthritis.

Case Study 2: Antitumor Activity

A study assessed the cytotoxicity of Y044-4772 against MCF-7 breast cancer cells. The compound was found to reduce cell viability by over 70% at a concentration of 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells, supporting its role as an antitumor agent.

Q & A

Q. What experimental designs mitigate batch-to-batch variability in sulfonylation reactions?

  • Strategies :
  • Use automated reactors (e.g., ChemSpeed) for consistent mixing/temperature control.
  • Implement in-line FTIR to monitor reaction progress in real time.
  • Apply QbD (Quality by Design) principles to define critical process parameters .

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